molecular formula C7H18ClNO B2853699 3-Aminoheptan-2-ol hydrochloride CAS No. 135696-22-9

3-Aminoheptan-2-ol hydrochloride

Cat. No.: B2853699
CAS No.: 135696-22-9
M. Wt: 167.68
InChI Key: ZTGDEMUASNXNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoheptan-2-ol hydrochloride involves the reaction of heptan-2-one with ammonia and hydrogen in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoheptan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Aminoheptan-2-ol hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-Aminoheptan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 3-Aminoheptan-2-ol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.

Biological Activity

3-Aminoheptan-2-ol hydrochloride is a bioactive compound with significant potential in various biological and medicinal applications. Its unique structure, characterized by an amino group and a hydroxyl group, allows it to interact with biological systems in diverse ways. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and its potential therapeutic applications.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H17ClN
Molecular Weight151.67 g/mol
IUPAC NameThis compound
InChI KeyNZNMGQIZVLTFIQ-UHFFFAOYSA-N
Canonical SMILESCC(CCC(C)O)N.Cl

Synthesis Methods

The synthesis of 3-aminoheptan-2-ol typically involves the following methods:

  • Reduction of Nitro Compounds : One common method is the reduction of 3-nitroheptan-2-ol using hydrogen in the presence of a palladium catalyst.
  • Catalytic Hydrogenation : This method is often used in industrial settings to achieve high yields and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate these interactions, leading to modulation of biological pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
  • Receptor Interaction : It may act on receptor sites, influencing signaling pathways related to inflammation and immune responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several promising biological activities:

Anti-inflammatory Properties

Studies have shown that compounds similar to 3-aminoheptan-2-ol can inhibit Syk (spleen tyrosine kinase) activity, which plays a crucial role in inflammatory processes. This inhibition could be beneficial for treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases .

Antitumor Activity

The compound's potential in oncology is highlighted by its ability to modulate immune responses and inhibit tumor growth through pathways involving TLR (Toll-like receptor) activation . This suggests its utility in cancer therapies where immune modulation is critical.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems .

Case Studies

  • Case Study on Allergic Reactions : A study demonstrated that derivatives of 3-aminoheptan-2-ol effectively suppressed IgE-mediated allergic reactions in animal models. This suggests potential therapeutic use in allergy treatments .
  • Cancer Research : In vitro studies showed that this compound could enhance the cytotoxic effects of doxorubicin in resistant cancer cell lines, indicating its role as a chemosensitizer .

Properties

IUPAC Name

3-aminoheptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-3-4-5-7(8)6(2)9;/h6-7,9H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGDEMUASNXNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.